3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol
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Overview
Description
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL is an organic compound with a complex structure that includes both hydrazone and naphthol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL typically involves the reaction of naphthalen-2-ol with hydrazine derivatives under controlled conditions. One common method includes the condensation of naphthalen-2-ol with methanohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL may involve continuous-flow hydrogenation processes using resin-supported palladium catalysts. This method allows for efficient and scalable production of the compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reactions are typically carried out in solvents like DMF or acetic acid under reflux conditions.
Major Products
Oxidation: Formation of quaternary ammonium cations.
Scientific Research Applications
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism of action of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL involves its interaction with molecular targets through its hydrazone and naphthol functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: A simpler compound with similar structural features but lacking the hydrazone group.
Methanohydrazide: Contains the hydrazone functional group but lacks the naphthol moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-10-5-8-3-1-2-4-9(8)6-11(10)14/h1-7,14H,12H2/b13-7+ |
InChI Key |
PTQHDMHDANBFQB-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/N)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NN)O |
Origin of Product |
United States |
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